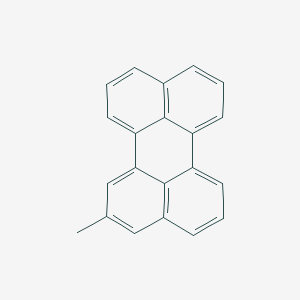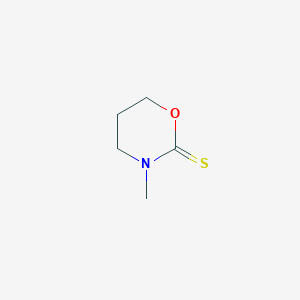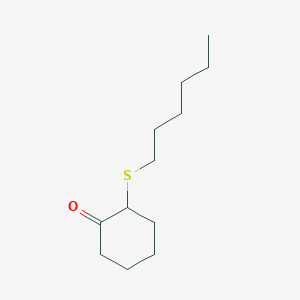
2-Methylperylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylperylene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C21H14. It is a derivative of perylene, where a methyl group is attached to the perylene core. This compound is known for its unique chemical and physical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylperylene typically involves the alkylation of perylene. One common method is the Friedel-Crafts alkylation, where perylene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity. The process involves the same Friedel-Crafts alkylation but is optimized for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylperylene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can introduce functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nitration typically uses a mixture of nitric acid and sulfuric acid, while sulfonation uses sulfuric acid.
Major Products:
Oxidation: Perylenequinone derivatives.
Reduction: Dihydroperylene derivatives.
Substitution: Nitroperylene and sulfonated perylene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Methylperylene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a model compound for studying PAH behavior.
Biology: Its derivatives are used in fluorescence microscopy and as probes for studying biological membranes.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the production of organic semiconductors, dyes, and pigments due to its stable aromatic structure and fluorescence properties
Wirkmechanismus
The mechanism of action of 2-Methylperylene largely depends on its application. In fluorescence applications, it acts by absorbing light and re-emitting it at a different wavelength. This property is utilized in various imaging techniques. In photodynamic therapy, its derivatives generate reactive oxygen species upon light activation, which can induce cell death in targeted cancer cells .
Vergleich Mit ähnlichen Verbindungen
Perylene: The parent compound, used widely in similar applications but without the methyl group.
Pyrene: Another PAH with four fused benzene rings, used in fluorescence and as a precursor for other chemicals.
Anthracene: A three-ring PAH, also used in fluorescence and organic electronics.
Uniqueness of 2-Methylperylene: this compound’s unique structure, with a methyl group attached to the perylene core, enhances its solubility and alters its electronic properties. This makes it particularly useful in applications requiring specific fluorescence characteristics and in the synthesis of more complex molecules .
Eigenschaften
CAS-Nummer |
83321-33-9 |
|---|---|
Molekularformel |
C21H14 |
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
2-methylperylene |
InChI |
InChI=1S/C21H14/c1-13-11-15-7-4-9-17-16-8-2-5-14-6-3-10-18(20(14)16)19(12-13)21(15)17/h2-12H,1H3 |
InChI-Schlüssel |
UKABIYSGSMJORK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C3C(=CC=C2)C4=CC=CC5=C4C(=CC=C5)C3=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Decyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14405559.png)
![1-[4-(N-Hydroxyethanimidoyl)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14405563.png)

![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one](/img/structure/B14405567.png)

![4-{[10-(1H-Imidazol-1-yl)decyl]oxy}aniline](/img/structure/B14405578.png)
![Trimethyl{[1-(5-methylfuran-2-yl)ethenyl]oxy}silane](/img/structure/B14405584.png)




![(Z)-(4-chlorophenyl)-[(4-chlorophenyl)hydrazinylidene]-oxidoazanium](/img/structure/B14405614.png)
![N-Benzyl-N-[(4-butylphenyl)methyl]-N'-(4-phenoxyphenyl)urea](/img/structure/B14405623.png)

